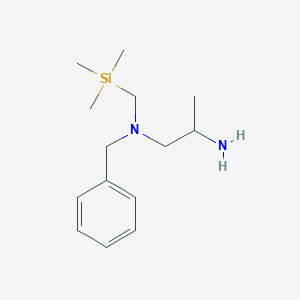

1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine

Description

1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine is a structurally complex diamine featuring a propane-1,2-diamine backbone substituted with a benzyl group at one nitrogen and a trimethylsilylmethyl group at the adjacent nitrogen.

The benzyl group enhances lipophilicity and may stabilize intermediates in catalytic processes, while the trimethylsilyl group could influence solubility and reactivity through steric shielding or silicon’s unique chemistry . Such diamines are often explored as ligands in coordination chemistry or intermediates in pharmaceutical synthesis.

Properties

IUPAC Name |

1-N-benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2Si/c1-13(15)10-16(12-17(2,3)4)11-14-8-6-5-7-9-14/h5-9,13H,10-12,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETABIQTJHAXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CC1=CC=CC=C1)C[Si](C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Benzylation of Propane-1,2-diamine

- Reagents and Conditions : The benzylation step is generally performed by reacting propane-1,2-diamine with benzyl halides (e.g., benzyl bromide or chloride) under basic conditions such as potassium carbonate in an aprotic solvent like acetonitrile or dimethylformamide (DMF).

- Procedure : The diamine is dissolved in dry solvent, potassium carbonate is added as a base to scavenge the generated acid, and benzyl halide is added dropwise. The reaction mixture is stirred at elevated temperatures (typically 50–70 °C) for several hours (overnight) to ensure completion.

- Outcome : This yields N-benzylpropane-1,2-diamine as a primary intermediate.

Introduction of Trimethylsilylmethyl Group

- Reagents : The trimethylsilylmethyl group is introduced usually by reaction with N-(trimethylsilyl)methylamine or similar silyl-protected amine reagents.

- Typical Method : A nucleophilic substitution reaction where the N-benzylated diamine intermediate is treated with N-(trimethylsilyl)methylamine or its equivalent under mild conditions.

- Example : According to the literature, N-benzyl-1-(trimethylsilyl)methanamine can be prepared by reacting benzylamine with chloromethyltrimethylsilane under basic conditions, and this reagent can then be used to alkylate the diamine.

- Reaction Conditions : Often conducted in anhydrous solvents like toluene or acetonitrile, sometimes with catalytic or stoichiometric bases, under inert atmosphere to avoid moisture-sensitive silyl group hydrolysis.

One-Pot or Stepwise Synthesis

- Some protocols involve a one-pot approach where propane-1,2-diamine is sequentially alkylated first with benzyl halide and then with trimethylsilylmethyl halide or vice versa.

- Stepwise synthesis allows purification of intermediates and better control over substitution patterns.

Purification

- The crude product is typically purified by silica gel column chromatography using non-polar to moderately polar eluents (e.g., pentane/ethyl acetate mixtures).

- Characterization is done by NMR (1H, 13C), mass spectrometry, and sometimes elemental analysis to confirm structure and purity.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Propane-1,2-diamine + benzyl bromide | K2CO3, MeCN, 60 °C, overnight | N-benzylpropane-1,2-diamine | ~80 |

| 2 | N-benzylpropane-1,2-diamine + N-(trimethylsilyl)methylamine | Toluene, inert atmosphere, reflux | This compound | 70–85 |

Research Findings and Notes

- The use of N-(trimethylsilyl)methylamine as a reagent is critical for introducing the trimethylsilylmethyl group without deprotection or side reactions.

- Careful control of stoichiometry and reaction time is necessary to avoid di- or tri-substituted side products.

- The trimethylsilyl group provides steric bulk and silicon’s unique electronic properties, which can influence the compound's reactivity and coordination behavior.

- Analytical data from NMR and mass spectrometry confirm the presence of both benzyl and trimethylsilylmethyl groups on the diamine scaffold.

- The reaction is sensitive to moisture; hence, dry solvents and inert atmosphere (nitrogen or argon) are recommended.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Starting material | Propane-1,2-diamine |

| Benzylation reagent | Benzyl bromide or chloride |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Acetonitrile (MeCN) or DMF |

| Temperature | 50–70 °C |

| Reaction time | 12–20 hours |

| Trimethylsilylmethyl reagent | N-(trimethylsilyl)methylamine or chloromethyltrimethylsilane |

| Solvent for silylation | Toluene or MeCN |

| Atmosphere | Inert (N2 or Ar) |

| Purification | Silica gel chromatography (pentane/EtOAc gradient) |

| Typical yields | 70–85% overall |

Chemical Reactions Analysis

1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form secondary amines.

Substitution: The compound can undergo substitution reactions with halides or other electrophiles to form new derivatives.

Scientific Research Applications

1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine has several applications in scientific research:

Chemistry: It is used in the synthesis of piperazines, which are important intermediates in the production of pharmaceuticals and agrochemicals.

Biology: The compound is used in the synthesis of biologically active molecules, including inhibitors and modulators of various enzymes and receptors.

Medicine: It is involved in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine involves its ability to form reactive intermediates, such as azomethine ylides, which can participate in cycloaddition reactions. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to the formation of biologically active compounds. The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which enhances its nucleophilicity and stability .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine, highlighting substituent variations and their implications:

Key Differences and Trends

Steric and Electronic Effects

- Trimethylsilylmethyl vs. Alkyl/Aryl Groups : The trimethylsilylmethyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., ethyl or methyl). This may hinder coordination to metal centers but enhance stability in hydrophobic environments . In contrast, N~1~-benzyl-N~2~,N~2~-diethylpropane-1,2-diamine (CAS 6653-74-3) balances moderate steric effects with flexibility, making it suitable for catalytic applications .

- Benzyl vs.

Physicochemical Properties

- Solubility : The trimethylsilyl group may reduce aqueous solubility compared to purely hydrocarbon-substituted analogs but improve compatibility with organic solvents or lipid membranes .

- Thermodynamics : Clustering reactions in propane-1,2-diamine derivatives (e.g., photoionization studies) suggest that substituents alter hydrogen-bonding networks and phase behavior, impacting applications in materials science .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine, and how can intermediates be characterized?

- Methodology : A common approach involves reductive amination. For example, NaBH₄ reduction of diimine precursors derived from propane-1,2-diamine derivatives and aldehydes (e.g., benzaldehyde) can yield structurally similar diamines. Intermediate diimines should be characterized via FT-IR spectroscopy to confirm C=N stretching vibrations (~1600–1650 cm⁻¹) and NMR to track hydrogenation progress .

- Optimization : Reaction conditions (solvent polarity, temperature) must be tailored to prevent premature hydrolysis of the trimethylsilylmethyl group.

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure of this compound?

- IR/Raman : Use group frequency analysis to identify Si–CH₃ (1250–1260 cm⁻¹) and N–H bending (1500–1600 cm⁻¹) modes. Compare with databases for silicon-nitrogen compounds .

- NMR : ¹H NMR should resolve benzylic protons (δ ~4.3–4.5 ppm) and trimethylsilyl protons (δ ~0.1–0.3 ppm). ²⁹Si NMR can confirm the silyl group (δ ~10–20 ppm for Si–CH₂–N environments) .

Advanced Research Questions

Q. What strategies are effective for utilizing this diamine as a ligand in transition-metal complexes, and how can their structures be validated?

- Coordination Chemistry : The diamine’s chelating ability is enhanced by its flexible propane backbone. For example, Ni(II) complexes with similar ligands exhibit square-planar geometries, validated via single-crystal X-ray diffraction (SHELXL refinement) .

- Validation : X-ray crystallography (e.g., using SHELX programs) is critical for determining bond angles and ligand-metal interactions. Magnetic susceptibility and EPR can assess electronic properties .

Q. How does this compound participate in host-guest systems, and what analytical methods are suitable for studying these interactions?

- Host-Guest Chemistry : Cocrystallization with carboxylic acids (e.g., 4-tert-butylbenzoic acid) forms 1:2 host-guest complexes via NH···O hydrogen bonding. Structural motifs are confirmed via X-ray diffraction .

- Analysis : ¹H NMR titration in CDCl₃/CD₃OD monitors proton shifts upon complexation. Isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. What role does this diamine play in catalytic processes such as hydroamination, and how can reaction mechanisms be probed?

- Catalysis : Diamines act as auxiliaries in lanthanide-catalyzed alkene hydroamination. For example, yttrium complexes with chelating diamines enhance diastereoselectivity via steric control .

- Mechanistic Study : Kinetic isotope effects (KIEs) and DFT calculations elucidate transition states. In situ IR tracks reaction progress .

Q. How can structural challenges (e.g., twinned crystals) during X-ray analysis be resolved for derivatives of this compound?

- Crystallography : SHELXL’s twin refinement tools (e.g., BASF parameter) are essential for modeling twinned data. High-resolution datasets (≤1.0 Å) improve model accuracy .

- Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to detect anomalies .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.